Cyclohex-3-en-1-yl(3-(cyclohexylsulfonyl)azetidin-1-yl)methanone
CAS No.: 1795192-40-3
Cat. No.: VC4333786
Molecular Formula: C16H25NO3S
Molecular Weight: 311.44
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1795192-40-3 |
|---|---|
| Molecular Formula | C16H25NO3S |
| Molecular Weight | 311.44 |
| IUPAC Name | cyclohex-3-en-1-yl-(3-cyclohexylsulfonylazetidin-1-yl)methanone |
| Standard InChI | InChI=1S/C16H25NO3S/c18-16(13-7-3-1-4-8-13)17-11-15(12-17)21(19,20)14-9-5-2-6-10-14/h1,3,13-15H,2,4-12H2 |
| Standard InChI Key | CVQIUKKFWJQEAV-UHFFFAOYSA-N |
| SMILES | C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)C3CCC=CC3 |
Introduction
Cyclohex-3-en-1-yl(3-(cyclohexylsulfonyl)azetidin-1-yl)methanone is a complex organic compound with the CAS number 1795192-40-3. It belongs to the class of azetidine derivatives, which are of significant interest in medicinal chemistry due to their potential biological activities, particularly as enzyme and receptor inhibitors. The compound's structure includes a cyclohexylsulfonyl group and a cyclohex-3-en-1-yl moiety, suggesting potential applications in pharmaceutical development targeting specific biological pathways.
Spectroscopic Analysis
Spectroscopic methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are crucial for confirming the structural integrity and purity of Cyclohex-3-en-1-yl(3-(cyclohexylsulfonyl)azetidin-1-yl)methanone. These techniques provide detailed information about the chemical shifts corresponding to different functional groups within the molecule.
Synthesis
The synthesis of Cyclohex-3-en-1-yl(3-(cyclohexylsulfonyl)azetidin-1-yl)methanone typically involves multi-step organic reactions. While specific synthetic routes for this compound are not detailed in available literature, similar azetidine derivatives often require careful selection of reagents and conditions to optimize yield and purity.
Future Research Directions
Future studies should aim to elucidate the compound's biological activity through in vitro and in vivo experiments. This could involve assessing its inhibitory effects on enzymes or receptors relevant to disease pathways. Additionally, structure-activity relationship (SAR) studies could help optimize its pharmacological properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume